molecular formula C14H16N4O2 B2763141 N-(2-(dimethylamino)pyrimidin-5-yl)-2-methoxybenzamide CAS No. 1396860-98-2

N-(2-(dimethylamino)pyrimidin-5-yl)-2-methoxybenzamide

Cat. No. B2763141
CAS RN: 1396860-98-2
M. Wt: 272.308
InChI Key: WPFLGWMLFWWXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(dimethylamino)pyrimidin-5-yl)-2-methoxybenzamide” belongs to a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrimidine derivatives . For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, “(2-(Dimethylamino)pyrimidin-5-yl)methanol” has a molecular weight of 153.18 and is a solid at room temperature .

Scientific Research Applications

Anticancer Activity

A study on a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, showcased its potential as an anticancer agent. The compound demonstrated marked inhibition against several human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, displaying promising anticancer activity. This suggests that compounds within this chemical class possess significant therapeutic potential in oncology (Huang et al., 2020).

Neuroimaging Applications

Another structurally related compound, designed for positron emission tomography (PET) imaging of metabotropic glutamate receptor type 1 (mGluR1) in rodent brains, underscores the utility of these compounds in neuroscientific research. The development and evaluation of novel radioligands for imaging mGluR1 highlight the potential of pyrimidin-5-yl derivatives in enhancing our understanding of neuroreceptor distributions and functions, which could contribute to the diagnosis and treatment of neurological disorders (Fujinaga et al., 2012).

Molecular Docking and Drug Design

The synthesis and evaluation of compounds like N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives exemplify the role of pyrimidin-5-yl derivatives in drug design and development. These compounds, derived from structural modifications, have been examined for pharmacological activities, indicating their potential as leads in the discovery of new therapeutics. Such research underscores the application of N-(2-(dimethylamino)pyrimidin-5-yl)-2-methoxybenzamide related compounds in the rational design of drugs targeting specific molecular pathways (Sakaguchi et al., 1992).

Antimicrobial and Antifungal Activities

Studies on pyrimidine derivatives reveal their significant antimicrobial and antifungal activities. For instance, novel pyrimidine derivatives have shown promising activities against bacteria and fungi, highlighting their potential as antimicrobial agents. This indicates that structural analogs of this compound could be explored for developing new antimicrobial and antifungal therapies (Khan et al., 2015).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and target. Some pyrimidine derivatives have shown promise in the development of antitumor agents .

Safety and Hazards

Safety and hazards also depend on the specific structure of the compound. For example, “(2-(Dimethylamino)pyrimidin-5-yl)methanol” has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on synthesizing “N-(2-(dimethylamino)pyrimidin-5-yl)-2-methoxybenzamide” and studying its properties and potential applications. Pyrimidine derivatives have a wide range of biological activities and are of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18(2)14-15-8-10(9-16-14)17-13(19)11-6-4-5-7-12(11)20-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFLGWMLFWWXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.